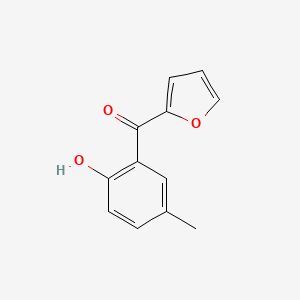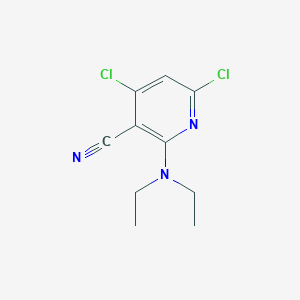
(Furan-2-yl)(2-hydroxy-5-methylphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furanyl(2-hydroxy-5-methylphenyl)methanone typically involves the reaction of 2-furylmethanone with 2-hydroxy-5-methylbenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux conditions to facilitate the reaction, followed by purification processes such as recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .
化学反応の分析
Types of Reactions
2-Furanyl(2-hydroxy-5-methylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the methanone group to an alcohol group.
Substitution: Electrophilic substitution reactions can occur on the furan ring or the phenyl ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
2-Furanyl(2-hydroxy-5-methylphenyl)methanone has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
作用機序
The mechanism of action of 2-Furanyl(2-hydroxy-5-methylphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. Its hydroxy and methanone groups play a crucial role in its binding affinity and specificity towards these targets .
類似化合物との比較
Similar Compounds
2-Furylmethanone: A simpler compound with a furan ring attached to a methanone group.
2-Hydroxy-5-methylbenzaldehyde: A compound with a hydroxy and methyl group attached to a benzaldehyde ring.
5-Hydroxymethylfurfural (HMF): A furan derivative with significant industrial applications.
Uniqueness
2-Furanyl(2-hydroxy-5-methylphenyl)methanone is unique due to its combined structural features of a furan ring and a hydroxy-methylphenyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
特性
CAS番号 |
53877-97-7 |
|---|---|
分子式 |
C12H10O3 |
分子量 |
202.21 g/mol |
IUPAC名 |
furan-2-yl-(2-hydroxy-5-methylphenyl)methanone |
InChI |
InChI=1S/C12H10O3/c1-8-4-5-10(13)9(7-8)12(14)11-3-2-6-15-11/h2-7,13H,1H3 |
InChIキー |
AAGBLCGAPOOJBM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)O)C(=O)C2=CC=CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1,1'-[Propane-1,3-diylbis(oxy)]bis(3,4-dibromo-2-chlorobenzene)](/img/structure/B14645346.png)




![2-[1-(2-Oxopropyl)pyridin-4(1H)-ylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14645362.png)

![2-Pyridinemethanol, 6,6'-[oxybis(methylene)]bis-](/img/structure/B14645370.png)
![(4R)-2,2-Dimethyl-4-[(2-methylphenoxy)methyl]-1,3-dioxolane](/img/structure/B14645380.png)
